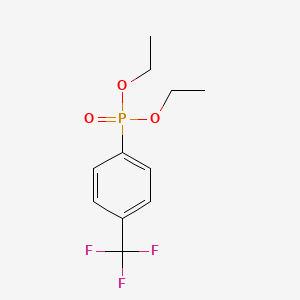

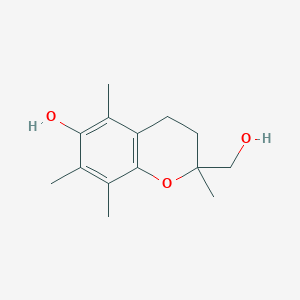

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol

Overview

Description

Synthesis Analysis

The synthesis of (S)-TMChM involves several steps, including the introduction of a hydroxymethyl group at a specific position on the chromane ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

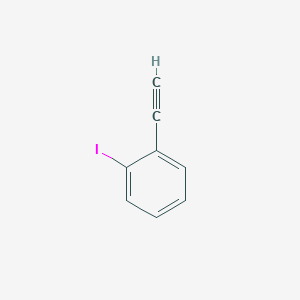

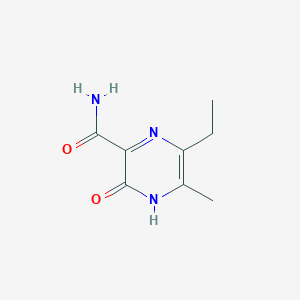

The molecular structure of (S)-TMChM consists of a chromane ring with a hydroxymethyl group attached. The compound contains a total of 38 bonds, including aromatic bonds, ether bonds, and six-membered rings . The specific arrangement of atoms and bonds determines its properties and behavior.

Physical And Chemical Properties Analysis

Scientific Research Applications

Solvation Properties and Helicity Rule Deviations

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol demonstrates unique solvation characteristics and deviations from the chromane helicity rule under solvent changes. Studies have shown that its Cotton effect exhibits extreme solvent dependence, which challenges the conventional understanding of the chromane helicity rule. The molecule's behavior in different solvents is attributed to the positioning of the phenolic OH group, influencing the 1Lb Cotton effect's sign and indicating a nuanced relationship between the molecule's structure and its solvent interactions. This finding opens up new perspectives on the stereochemistry of chromans and their solvation properties (Rode et al., 2018).

Synthesis Pathways and Applications in Vitamin E Derivatives

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol serves as a critical intermediate in the synthesis of various compounds, including α-tocopherol and its derivatives. Research has detailed synthesis pathways involving this molecule, highlighting its role in forming α-tocopherol precursors and other vitamin E derivatives. This signifies its importance in pharmaceutical and nutritional applications, providing insights into synthesizing vital health-related compounds (Akkerman et al., 1979).

Antioxidant Properties and Biological Implications

The molecule's analogs have been studied for their antioxidant properties, particularly in the context of biological systems. Investigations into its model compounds have revealed their role in oxidative processes and their potential as antioxidants, pertinent to understanding cellular protection mechanisms and the broader implications for health and disease management (Nishikimi & Machlin, 1975).

Biomedical and Therapeutic Applications

Recent studies have explored the molecule's derivatives for their biomedical applications, including their use in magnetic resonance imaging (MRI) due to their antioxidant potential. This research demonstrates the potential of 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol and its derivatives in advancing medical imaging techniques and possibly other therapeutic applications (Yushkova et al., 2013).

Kinetic Studies and Synthetic Routes

Kinetic studies and advancements in synthetic routes involving 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol have been instrumental in understanding its behavior and potential for enantiomerically enriched products. This research has significant implications for the production of natural tocopherols and tocotrienols, highlighting the molecule's role in the synthesis of nutritionally and pharmaceutically relevant compounds (Hyatt & Skelton, 1997).

properties

IUPAC Name |

2-(hydroxymethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h15-16H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYWXDRQTMJSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CO)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471777 | |

| Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79907-49-6 | |

| Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.